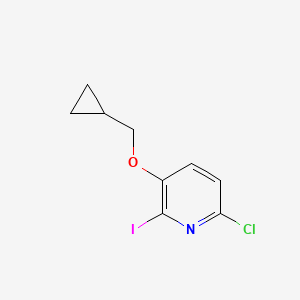

6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine

Descripción general

Descripción

6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine is a useful research compound. Its molecular formula is C9H9ClINO and its molecular weight is 309.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine is a heterocyclic compound belonging to the pyridine family, characterized by its unique molecular structure, which includes a chlorine atom at the 6-position, an iodine atom at the 2-position, and a cyclopropylmethoxy group at the 3-position. Its molecular formula is C9H9ClINO, with a molecular weight of 309.53 g/mol. While specific biological activities of this compound have not been extensively documented, its structural similarities to other biologically active compounds suggest potential pharmacological properties.

Structural Characteristics

The presence of halogens (chlorine and iodine) and an alkoxy group (cyclopropylmethoxy) in the structure of this compound may influence its reactivity and interaction with biological targets. Compounds with similar structures often exhibit significant pharmacological activities, including interactions with neurotransmitter systems and modulation of various biochemical pathways.

The synthesis of this compound typically involves multi-step organic reactions that utilize halogen-rich intermediates. The synthesis may include:

- Preparation of Pyridine Derivatives : Starting from simpler pyridine compounds.

- Halogenation : Introduction of chlorine and iodine atoms through electrophilic aromatic substitution.

- Formation of Alkoxy Group : Attaching the cyclopropylmethoxy group via nucleophilic substitution.

The mechanism of action for this compound is hypothesized based on its structural features. The halogens may enhance binding affinity to biological targets, while the alkoxy group could modulate solubility and bioavailability.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine | Iodine at position 6 instead of position 2 | Used as an intermediate for different syntheses |

| 6-Chloro-2-fluoro-3-iodopyridine | Fluorine instead of cyclopropylmethoxy group | Potentially different reactivity patterns |

| 3-(Azetidinylmethoxy)pyridine | Different substituent on the pyridine ring | Known for high affinity to nicotinic receptors |

This table illustrates how variations in substituents can lead to diverse functionalities within halogenated pyridines.

Case Studies and Research Findings

Although specific case studies focusing solely on this compound are scarce, research on related compounds provides valuable insights:

- Neuropharmacological Studies : Research has shown that similar compounds interact with nicotinic receptors, leading to potential applications in treating neurological disorders.

- Anticancer Research : Studies involving halogenated pyridines have reported significant cytotoxicity against various cancer cell lines, indicating that further exploration into this compound could yield promising results.

- Antimicrobial Activity : Investigations into structurally similar derivatives have revealed notable antimicrobial effects, suggesting that this compound may exhibit similar properties.

Propiedades

IUPAC Name |

6-chloro-3-(cyclopropylmethoxy)-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c10-8-4-3-7(9(11)12-8)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGCJMANLGVXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=C(C=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.